molecular formula C12H15N5O4 B8820353 8-Hydroxy Entecavir CAS No. 2204369-23-1

8-Hydroxy Entecavir

Cat. No.: B8820353
CAS No.: 2204369-23-1
M. Wt: 293.28 g/mol
InChI Key: LSIYUWXAEQDWBD-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy Entecavir is a high-purity chemical compound supplied as a reference standard for research and development purposes. Its primary application is in the pharmaceutical industry for the analytical method development, method validation (AMV), and quality control (QC) during the production and regulatory submission (e.g., Abbreviated New Drug Application or ANDA) of Entecavir, an antiviral medication used to treat chronic hepatitis B virus (HBV) infection . As a specified impurity of Entecavir, it is critical for ensuring the safety, efficacy, and consistency of the final drug product . Entecavir itself is a guanosine nucleoside analogue that potently inhibits hepatitis B viral replication. It competes with the natural substrate deoxyguanosine triphosphate to inhibit all three activities of the HBV polymerase (reverse transcriptase): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA . The detailed characterization data provided with this product supports its use in compliance with stringent regulatory guidelines. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2204369-23-1

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C12H15N5O4/c1-4-5(3-18)7(19)2-6(4)17-9-8(14-12(17)21)10(20)16-11(13)15-9/h5-7,18-19H,1-3H2,(H,14,21)(H3,13,15,16,20)/t5-,6-,7-/m0/s1

InChI Key

LSIYUWXAEQDWBD-ACZMJKKPSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C3=C(C(=O)NC(=N3)N)NC2=O

Canonical SMILES

C=C1C(CC(C1CO)O)N2C3=C(C(=O)NC(=N3)N)NC2=O

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of 8 Hydroxy Entecavir

Strategies for the De Novo Synthesis of 8-Hydroxy Entecavir (B133710)

Stereoselective Synthetic Methodologies for Specific Isomers of 8-Hydroxy Entecavir

Specific stereoselective synthetic methods targeting isomers of this compound are not described in the available research. The stereochemistry of the cyclopentyl moiety, specifically the (1S,3R,4S) configuration, is crucial for the biological activity of Entecavir. vulcanchem.com Any synthesis of this compound for research or as a reference standard would necessitate stringent stereochemical control to mirror the configuration of the parent drug.

Formation and Control of this compound as a Synthetic Impurity

This compound is recognized as a significant impurity in the synthesis of Entecavir, designated as Entecavir EP Impurity C in the European Pharmacopoeia and as a USP impurity. vulcanchem.comchemicea.comclearsynth.comcleanchemlab.com Its presence necessitates rigorous analytical monitoring and control during the manufacturing process.

Identification of Synthetic Byproducts and Reaction Mechanisms Leading to this compound Formation

The formation of this compound is primarily attributed to the oxidation or hydroxylation of the purine (B94841) ring at the 8-position during the later stages of Entecavir synthesis or even during storage. vulcanchem.com The guanine (B1146940) base of Entecavir is susceptible to oxidation, which can lead to the introduction of a hydroxyl group. vulcanchem.comgoogle.com Forced degradation studies of Entecavir have shown that it is particularly unstable under oxidative and acidic stress conditions, which can lead to the formation of various degradation products, including this compound. google.comnih.govresearchgate.net

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and characterize impurities like this compound in the final drug product. nih.govresearchgate.net These methods allow for the separation and structural elucidation of byproducts, even at very low levels.

Methodological Approaches for Minimizing this compound Generation During Entecavir Synthesis

Minimizing the formation of this compound is a critical aspect of the Entecavir manufacturing process. Key strategies include:

Control of Reaction Conditions: Given the sensitivity of the purine ring to oxidation, it is essential to maintain controlled reaction conditions to minimize the formation of this impurity. vulcanchem.com

Chromatographic Purification: High-performance liquid chromatography (HPLC) is a crucial step in the purification of Entecavir, effectively separating it from structurally similar impurities like this compound. vulcanchem.com

Stability Control: Studies have shown that this compound's stability is pH-dependent, with rapid degradation occurring in alkaline conditions (pH > 8). vulcanchem.com It is also photosensitive, requiring storage in amber glass packaging. vulcanchem.com Understanding these stability parameters is vital for preventing its formation during storage and formulation.

The acceptable limits for such impurities are defined by guidelines from the International Council for Harmonisation (ICH), which set caps (B75204) for unidentified and identified impurities. vulcanchem.com

Chemical Functionalization and Analog Generation of this compound for Research Probes

Entecavir and Its Related Compounds

Compound NameOther NamesMolecular FormulaRole/Context
Entecavir 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6(9H)-oneC₁₂H₁₅N₅O₃Active pharmaceutical ingredient
This compound Entecavir EP Impurity C; 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-7,9-dihydro-1H-purine-6,8-dioneC₁₂H₁₅N₅O₄Synthetic impurity of Entecavir
Acrolein C₃H₄OStarting material in Entecavir synthesis
4-trimethylsilyl-3-butyn-2-one C₇H₁₂OSiStarting material in Entecavir synthesis
Guanine C₅H₅N₅OPurine base, structural component of Entecavir

Biochemical Transformations and Metabolic Fate of 8 Hydroxy Entecavir Non Clinical Contexts

In Vitro Enzymatic Conversion Studies of 8-Hydroxy Entecavir (B133710)

The enzymatic conversion of nucleoside analogs is critical for their pharmacological activity. For Entecavir, this primarily involves phosphorylation.

Entecavir itself does not significantly interact with or get metabolized by the CYP450 enzyme family. fda.govuw.edu Its primary enzymatic modification is phosphorylation, carried out by cellular kinases, to become the active triphosphate form. nih.govreliasmedia.com While direct studies on 8-Hydroxy Entecavir are scarce, its structural similarity to Entecavir and guanosine (B1672433) suggests that its interactions would also be dominated by enzymes involved in purine (B94841) metabolism, such as nucleoside kinases, rather than oxidative enzymes like CYP450s. The introduction of a hydroxyl group at the 8-position, a common site for oxidative damage in purines, could potentially alter its affinity for these kinases. nih.gov

Entecavir is efficiently phosphorylated intracellularly to its active triphosphate form (ETV-TP). nih.govmdpi.comheraldopenaccess.us This process is crucial as ETV-TP is what competes with the natural substrate, deoxyguanosine triphosphate, to inhibit the hepatitis B virus (HBV) polymerase. fda.govmdpi.com Studies in hepatocyte cell cultures and isolated rat mitochondria have demonstrated that Entecavir is readily phosphorylated. nih.govnih.gov

In isolated rat heart mitochondria, deoxyguanosine kinase (dGK) is presumed to be responsible for this phosphorylation. nih.gov Kinetic studies of Entecavir phosphorylation revealed a Km value of 0.77 ± 0.62 μM and a Vmax of 7.1 ± 2.2 pmol/mg protein/hr, indicating a high binding affinity but less efficient phosphorylation compared to the natural substrate, deoxyguanosine. nih.gov

As a guanosine analog, this compound would likely be a substrate for the same cellular kinases. However, the 8-hydroxy modification could impact the efficiency of this phosphorylation pathway. The active triphosphate forms of nucleoside analogs are known to inhibit mitochondrial DNA polymerase-γ, but Entecavir triphosphate (ETV-TP) is a weak inhibitor of cellular DNA polymerases and has not been found to cause mitochondrial toxicity in cell culture models. fda.govnih.gov

Table 1: Comparative Inhibition of Deoxynucleoside Phosphorylation by Entecavir in Isolated Rat Mitochondria This table is based on data for Entecavir, as direct data for this compound is not available. It serves as a proxy for potential interactions.

SubstrateInhibitorIC₅₀ (μM)
Deoxyguanosine (dG)Entecavir (ETV)15.3 ± 2.2
Deoxyadenosine (dA)Entecavir (ETV)0.034 ± 0.007
Deoxyadenosine (dA)Deoxyguanosine (dG)0.028 ± 0.006
Data sourced from a study on Entecavir's competitive inhibition in isolated rat mitochondria. nih.gov

Characterization of Potential Interactions with Purine-Modifying Enzymes

Chemical Stability and Degradation Pathways of this compound in Controlled Environments

The stability of Entecavir has been assessed under various stress conditions, providing insight into the potential formation of derivatives like this compound. researchgate.netrjpbcs.comresearchgate.net The compound is generally stable under neutral and thermal stress conditions but shows susceptibility to hydrolytic, photolytic, and oxidative degradation. researchgate.netaksci.comscbt.com

Forced degradation studies on Entecavir have yielded somewhat conflicting results regarding its stability.

Hydrolytic Degradation : Entecavir is stable in acidic and neutral aqueous solutions. researchgate.netrjpbcs.com However, it shows significant degradation under basic hydrolytic conditions (e.g., 0.1 N NaOH), resulting in the formation of several degradation products. researchgate.netresearchgate.net

Photolytic Degradation : There are inconsistencies in the literature regarding photostability. One study reported significant degradation under photolytic stress in a liquid state, with seven additional peaks detected via HPLC. researchgate.netresearchgate.net Conversely, another study found the drug to be stable to photolysis when the powder was exposed to light. rjpbcs.com Guanine (B1146940) analogs, in general, can undergo photo-oxidation. rsc.org The photodegradation of guanine can be initiated by photoexcited drugs, leading to the formation of a guanine radical cation, a key intermediate in oxidative damage. rsc.org

Entecavir has shown susceptibility to oxidative stress. researchgate.netrjpbcs.com While some studies report it is stable under certain oxidative conditions, others show significant degradation when exposed to 3% hydrogen peroxide. researchgate.netrjpbcs.com The formation of this compound is most plausibly explained as a product of oxidative degradation. The guanine base is particularly susceptible to oxidation, with 8-hydroxyguanine (B145757) (also known as 8-oxo-7,8-dihydroguanine or 8-oxoGua) being a primary product of oxidative damage. nih.govnih.gov This process can be mediated by reactive oxygen species. rsc.orgnih.gov Therefore, under oxidative stress, the guanine moiety of the Entecavir molecule is likely oxidized at the C8 position to form this compound.

Table 2: Summary of Entecavir Degradation Under Forced Stress Conditions

Stress ConditionObservationReference(s)
Acid Hydrolysis (e.g., 0.1 N HCl)Stable researchgate.netrjpbcs.com
Neutral Hydrolysis (Water)Stable researchgate.netrjpbcs.com
Base Hydrolysis (e.g., 0.1 N NaOH)Significant Degradation researchgate.netresearchgate.net
Oxidation (e.g., 3% H₂O₂)Significant Degradation rjpbcs.com
Thermal StressStable researchgate.net
Photolytic StressDegradation Observed researchgate.netresearchgate.net

Analysis of Photolytic and Hydrolytic Degradation Mechanisms

Comparative Biotransformation Analyses with Entecavir in Non-Human Biological Systems

Studies in animal models are crucial for understanding the metabolic fate of a drug. Entecavir has been evaluated in several non-human biological systems, including rats, woodchucks, and ducks. fda.govhres.cahres.ca

In rats, following administration of radiolabeled Entecavir, no oxidative metabolites were found. wikidoc.orgfda.govdrugs.com The primary route of elimination was renal, with the majority of the drug excreted unchanged. wikidoc.org The only metabolites detected were minor amounts of phase II conjugates (glucuronide and sulfate). fda.govhres.cadrugs.com This metabolic profile is consistent with findings in humans and indicates that the formation of this compound is not a significant in vivo biotransformation pathway in rats under normal conditions.

Advanced Analytical Methodologies for 8 Hydroxy Entecavir Characterization and Quantification

Chromatographic Techniques for the Separation and Quantification of 8-Hydroxy Entecavir (B133710)

Chromatographic methods are fundamental in resolving 8-Hydroxy Entecavir from Entecavir and other related substances. These techniques provide the necessary selectivity and sensitivity for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. Method development focuses on achieving effective separation from Entecavir and its other impurities. A typical isocratic HPLC method might utilize a C18 stationary phase with a simple and economical mobile phase. researchgate.net For instance, a mobile phase combination delivered at a constant flow rate can achieve good resolution between Entecavir and its diastereomeric impurities, including this compound. researchgate.net

Validation of these HPLC methods is performed according to ICH guidelines to ensure they are fit for purpose. innovareacademics.inwjpsonline.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are often conducted to demonstrate the stability-indicating nature of the method. myexperiment.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Regression analysis is used to determine the correlation coefficient (r²), which should be close to 1. researchgate.net

Precision: Assessed at different levels (repeatability, intermediate precision) to demonstrate the closeness of agreement between a series of measurements.

Accuracy: Determined by recovery studies, often by spiking a placebo with known amounts of the impurity. Consistent recoveries, typically within 95-105%, indicate accuracy. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Methods have been developed to detect Entecavir and its impurities at levels below 0.009% relative to a 500 µg/ml test concentration. researchgate.netmyexperiment.org

A system suitability mixture containing Entecavir, this compound, and other related compounds is often used to ensure the chromatographic system is performing adequately before sample analysis. avantorsciences.comvwr.com

Table 1: Example of HPLC Method Parameters for Entecavir and Impurity Analysis

ParameterCondition
Stationary Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase Isocratic mixture (details proprietary) researchgate.net
Flow Rate 1.0 ml/min researchgate.net
Detection Wavelength 254 nm researchgate.net
Injection Volume 20 µL researchgate.net
Column Temperature Ambient or controlled

This table presents a generalized example of HPLC conditions. Specific methods will have detailed and optimized parameters.

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC with UV detection. nih.gov This technique is particularly valuable for analyzing impurities that may be present at very low concentrations. scispace.com

In LC-MS/MS, the liquid chromatograph separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The mass spectrometer acts as a highly selective detector, monitoring specific mass-to-charge (m/z) transitions for the analyte of interest. nih.gov This multiple reaction monitoring (MRM) mode allows for the quantification of this compound with high precision, even in complex matrices. nih.govnih.gov

The development of LC-MS/MS methods involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as ionization source conditions and collision energies, to achieve the desired sensitivity. nih.gov Stable isotope-labeled internal standards are often employed to improve the accuracy and reproducibility of quantification. nih.gov

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of a molecule's structure. ox.ac.uk Through various 1D and 2D NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), the connectivity of atoms within the this compound molecule can be established. libretexts.orgresearchgate.netnih.gov

The chemical shifts, coupling constants, and correlation peaks observed in the NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for a complete structural assignment. ox.ac.ukiitmandi.ac.in This is crucial for confirming the identity of this compound and distinguishing it from other isomers and related impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound. sterlingpharmasolutions.comamericanpharmaceuticalreview.com This technique is essential for confirming the molecular formula of the compound. The molecular formula for this compound is C₁₂H₁₅N₅O₄. clearsynth.comacanthusresearch.com

HRMS is also a key technology for impurity profiling. thermofisher.com It can detect and identify unknown impurities, even at trace levels, by providing precise mass data that aids in the elucidation of their structures. sterlingpharmasolutions.com When coupled with tandem mass spectrometry (MS/MS), HRMS can generate fragmentation patterns that offer further structural insights. americanpharmaceuticalreview.com

Table 2: Key Spectroscopic Data for this compound

TechniqueInformation Provided
¹H NMR Information on the proton environment and connectivity. ox.ac.uk
¹³C NMR Information on the carbon skeleton of the molecule. nih.gov
2D NMR (COSY, HSQC, HMBC) Detailed correlations between protons and carbons, confirming the overall structure. libretexts.orgresearchgate.net
HRMS Accurate mass measurement to confirm the elemental composition (C₁₂H₁₅N₅O₄). clearsynth.comacanthusresearch.com
MS/MS Fragmentation patterns for structural confirmation and differentiation from isomers. americanpharmaceuticalreview.com

This table summarizes the application of each spectroscopic technique for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Development and Validation of Analytical Methods for Impurity Control and Reference Standard Certification

The control of impurities is a critical aspect of pharmaceutical manufacturing. Analytical methods are developed and validated to ensure that the levels of impurities like this compound in the final drug substance are within acceptable limits. veeprho.com These methods are used for routine quality control (QC) applications during the commercial production of Entecavir. clearsynth.com

Certified reference standards of this compound are essential for the accuracy of these analytical methods. avantorsciences.com The certification process for a reference standard involves extensive characterization to confirm its identity, purity, and potency. This includes data from HPLC, LC-MS, NMR, and HRMS, as well as other analytical techniques. veeprho.com The United States Pharmacopeia (USP) provides reference standards for Entecavir and its related compounds, which are rigorously tested by multiple laboratories. avantorsciences.comvwr.com

The availability of a well-characterized reference standard for this compound allows for its use in:

Analytical method development and validation. clearsynth.com

System suitability tests to ensure the performance of analytical systems. avantorsciences.comvwr.com

The accurate quantification of this compound as an impurity in Entecavir drug substance and product.

Molecular Interactions and Structure Activity Relationship Sar of 8 Hydroxy Entecavir

Influence of the 8-Hydroxyl Group on Molecular Conformation and Stereochemical Dynamics

The stereochemistry of Entecavir (B133710) is crucial for its potent activity, with the (1S,3R,4S) configuration of the cyclopentyl moiety being the active isomer. heraldopenaccess.us The conformation of the nucleoside analog, particularly the orientation of the base relative to the sugar-like ring (the glycosidic torsion angle), is a key determinant of its ability to fit into the enzyme's active site.

Natural purine (B94841) nucleosides predominantly adopt an anti conformation. However, the introduction of a bulky substituent at the C8 position, such as a hydroxyl/oxo group, often creates steric hindrance with the sugar moiety, forcing the molecule into a syn conformation. cmst.eunih.gov This conformational shift from anti to syn would be a major structural consequence of the 8-hydroxylation of Entecavir. Such a change would fundamentally alter the three-dimensional shape of the molecule presented to the HBV polymerase. While some enzymes specifically recognize syn conformers, the HBV polymerase active site is optimized to bind dGTP in the anti conformation, suggesting that an 8-Hydroxy Entecavir molecule locked in a syn state might exhibit significantly reduced binding and inhibitory activity.

Comparative Structure-Activity Relationship (SAR) Analysis of this compound and Related Entecavir Analogs

The SAR for Entecavir and its analogs has been extensively explored, revealing that its potency is highly sensitive to structural modifications. researchgate.net The exocyclic methylene (B1212753) group and the hydroxyl groups on the cyclopentyl ring are critical for its high affinity. nih.govasm.org For instance, even minor changes to accommodate resistance mutations (e.g., in lamivudine-resistant HBV) can reduce Entecavir's efficacy, although it often remains potent. fda.govnih.gov

Introducing an 8-hydroxyl group represents a significant modification to the purine base itself. In other classes of nucleoside analogs, such as those developed as interferon inducers, 8-hydroxyadenine (B135829) derivatives were found to be potent activators of Toll-like receptors. researchgate.net In the context of polymerase inhibitors, C8-substitutions on guanosine (B1672433) have yielded mixed results, with some analogs retaining activity while others are inactive. nih.gov The effect of the 8-oxo group on Entecavir's activity would depend on the balance between potentially favorable new hydrogen-bonding interactions and the negative consequences of steric bulk and enforced syn conformation.

Table 2: Comparative Structure-Activity Relationship of Entecavir Analogs
Compound/AnalogKey Structural FeatureRelative Anti-HBV ActivityReference
EntecavirParent compoundHighly Potent researchgate.netnih.gov
Entecavir vs. LVDr-HBVActive against Lamivudine-resistant (L180M/M204V) HBV~8-fold less potent than vs. wild-type, but still active fda.goveuropa.eu
4'-Cyano-6''-fluoro Entecavir AnalogModifications on the cyclopentene (B43876) ringHighly Potent (EC₅₀ = 1.2 nM) rsc.org
This compound (Hypothetical)8-oxo group on the guanine (B1146940) baseUnknown; potentially reduced due to steric/conformational effectsN/A

Computational Chemistry and Molecular Modeling of this compound Interactions

Given the absence of empirical data, computational methods like molecular docking provide the best means to predict the interactions of this compound.

Molecular docking studies of ETV-TP within the HBV reverse transcriptase active site have been crucial for understanding its potency. nih.govasm.orgnih.gov These models show that the guanine base forms the canonical Watson-Crick hydrogen bonds with a template cytosine, while the triphosphate moiety coordinates with magnesium ions and basic residues. A key finding is that the exocyclic methylene on the cyclopentyl ring fits into a unique hydrophobic pocket at the rear of the dNTP binding site, contributing to its high binding affinity. nih.govresearchgate.net

A hypothetical docking simulation of this compound triphosphate (in its 8-oxo tautomeric form) would be revealing. The 8-oxo group would introduce a hydrogen bond donor (N7-H) and a hydrogen bond acceptor (C8=O) not present in the parent compound. These new functional groups could form interactions with the side chains of nearby amino acid residues. Docking studies on resistant mutants have identified residues such as T184 and S202 as being critical in shaping the binding pocket. plos.orgnih.gov The 8-oxo group would be positioned in this vicinity. A potential positive interaction could be the formation of a new hydrogen bond with an active site residue, which might increase binding affinity. Conversely, a negative interaction could involve a steric clash between the 8-oxo group and the protein backbone or a side chain, which would decrease binding affinity and likely reduce its inhibitory potential compared to Entecavir.

Table 3: Predicted Molecular Interactions from Docking Studies
CompoundKey Interacting Residues in HBV RT Active SitePredicted Interactions
Entecavir-TPYMDD motif (e.g., M204), T184, S202Watson-Crick H-bonds with template; Triphosphate coordination; Hydrophobic interaction of cyclopentyl ring. nih.govasm.org
This compound-TP (Hypothetical)YMDD motif, T184, S202In addition to base pairing, the 8-oxo group may form new H-bonds or cause steric clashes with active site residues, potentially altering binding affinity.

Quantum Chemical Calculations on Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of molecules. researchgate.netmdpi.com For Entecavir and its derivatives like this compound, these computational methods provide insights into molecular stability, reactivity, and the nature of intramolecular interactions.

Computational studies on the parent compound, Entecavir, have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its molecular geometry, vibrational spectra, and electronic properties. researchgate.netresearchgate.net These studies form a crucial baseline for understanding the electronic characteristics that are modified by the introduction of a hydroxyl group at the 8-position.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajchem-a.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more reactive and prone to charge transfer. researchgate.net

Table 1: Calculated Electronic Properties of Entecavir

Parameter Energy (eV)
EHOMO -6.397 researchgate.net
ELUMO -1.504 researchgate.net
Energy Gap (ΔE) 4.893

Data derived from DFT (B3LYP/6-311++G(d,p)) calculations on Entecavir.

Another valuable tool is the Molecular Electrostatic Potential (MEP) analysis. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. chemrxiv.orgtandfonline.com This is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to a drug's interaction with its biological target. chemrxiv.orgnih.gov In studies of Entecavir monohydrate, MEP analysis helped to exhibit the molecular connection properties within its layered crystal structure. researchgate.net For this compound, the MEP map would be significantly altered by the electronegative oxygen atom of the 8-hydroxy group, creating a distinct region of negative potential that could act as a hydrogen bond acceptor site.

Furthermore, Natural Bond Orbital (NBO) analysis has been employed to investigate charge transfer and delocalization arising from intramolecular interactions in Entecavir. researchgate.net This analysis provides insight into the stability derived from hyperconjugative interactions. For this compound, NBO analysis would be instrumental in quantifying the electronic stabilization afforded by the interaction of the hydroxyl group's lone pairs with the purine ring system.

Fukui functions are also utilized to analyze chemical reactivity in greater detail. researchgate.net These functions help to pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. While specific Fukui function data for this compound is not available, calculations on Entecavir have laid the groundwork for such analyses. researchgate.net It is predictable that the C8 position in this compound would exhibit different reactivity indices compared to the same position in the parent drug.

Preclinical Biochemical and Cellular Studies of 8 Hydroxy Entecavir Excluding Human Clinical Data

In Vitro Cellular Uptake and Intracellular Distribution of 8-Hydroxy Entecavir (B133710)

The cellular uptake and subsequent intracellular distribution are critical determinants of a nucleoside analogue's antiviral efficacy. For Entecavir, its uptake is followed by intracellular phosphorylation to its active triphosphate form. fda.gov It is hypothesized that 8-Hydroxy Entecavir, as a derivative, would follow a similar pathway.

Studies on Entecavir have shown that it is efficiently taken up by hepatic cells, the primary target of the Hepatitis B virus (HBV). nih.gov Once inside the cell, Entecavir is phosphorylated by cellular kinases to Entecavir triphosphate (ETV-TP). smchealth.orgnih.gov This active moiety has a prolonged intracellular half-life of 15 hours. fda.govnps.org.au Intracellular concentrations of ETV-TP are directly proportional to extracellular Entecavir levels, reaching a plateau without significant further accumulation. nps.org.au The extensive volume of distribution observed for Entecavir suggests it is widely distributed into tissues. europa.eu It is plausible that this compound would exhibit comparable characteristics, though specific studies are required to confirm its uptake efficiency and intracellular localization.

A study on albumin nanoparticles co-loading Entecavir and glycyrrhetinic acid demonstrated increased accumulation of Entecavir in hepatic HepaRG cells. nih.gov This suggests that formulation strategies can influence the intracellular concentration of Entecavir and potentially its derivatives like this compound.

Effects of this compound on Cellular Metabolic Pathways and Homeostasis in Model Systems

The interaction of antiviral agents with cellular metabolic pathways is a key aspect of their preclinical evaluation. For Entecavir, it is established that it is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system. hres.cacamberpharma.com This indicates a low potential for drug-drug interactions involving this major metabolic pathway. Minor amounts of phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, have been observed. europa.eucamberpharma.com

Regarding cellular homeostasis, studies on Entecavir have investigated its potential for mitochondrial toxicity. Entecavir triphosphate is a weak inhibitor of mitochondrial DNA polymerase γ. fda.govsmchealth.orgnps.org.au In long-term cultures of HepG2 hepatoma cells, Entecavir did not significantly impair mitochondrial function, as measured by lactate (B86563) secretion, or alter levels of mitochondrial DNA (mtDNA) at concentrations relevant to therapeutic use. nih.gov Some studies have noted that at very high concentrations, some nucleoside reverse transcriptase inhibitors (NRTIs) can lead to mitochondrial dysfunction. nih.govwjgnet.com However, Entecavir has shown a high therapeutic index in vitro, suggesting a wide margin between its effective antiviral concentration and the concentration at which cellular toxicity might occur. natap.org

Mechanistic Studies on Cellular Processes (e.g., DNA Replication, Protein Synthesis) in the Presence of this compound

The mechanism of action for Entecavir is well-defined and centers on the inhibition of HBV DNA replication. heraldopenaccess.us Entecavir triphosphate, the active form, competes with the natural substrate, deoxyguanosine triphosphate, and inhibits all three functional activities of the HBV polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. fda.govnps.org.aufda.gov

A critical aspect of its preclinical profile is its selectivity. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases α, β, and δ. fda.govsmchealth.orgnps.org.au This selectivity for the viral polymerase over host cell polymerases is a key factor in its safety profile. natap.org Studies have shown that Entecavir does not significantly inhibit host polymerase and has a low propensity for incorporation into human DNA. heraldopenaccess.us

The effect of this compound on these cellular processes would be a primary focus of its preclinical evaluation. It would be essential to determine if the 8-hydroxy modification alters its inhibitory activity against HBV polymerase or its selectivity, potentially affecting cellular DNA replication or protein synthesis.

Comparative Biochemical Activity in Cell-Free Systems and Isolated Cellular Components with Entecavir

Comparative studies are fundamental to understanding the relative potency and selectivity of a derivative compound. In cell-free enzyme assays, Entecavir triphosphate (ETV-TP) has demonstrated potent inhibition of HBV DNA polymerase with a low inhibition constant (Ki) value. fda.govnps.org.aufda.gov

In cell-based assays using human HepG2 cells transfected with wild-type HBV, Entecavir has shown potent antiviral activity, inhibiting HBV DNA synthesis at nanomolar concentrations. fda.govfda.govwindows.net Its potency has been shown to be greater than other nucleoside reverse transcriptase inhibitors in both enzymatic and cell culture assays. smchealth.orgnih.gov

A comparative analysis of this compound and Entecavir would involve side-by-side assessments in these systems. Key parameters for comparison would include their respective IC50 values (the concentration required to inhibit 50% of viral replication) and Ki values against HBV polymerase. Furthermore, their inhibitory activity against cellular DNA polymerases would be compared to determine if the 8-hydroxy group alters the selectivity profile.

Table of Biochemical Activity Data for Entecavir

ParameterValueCell/SystemReference
Intracellular Half-life of ETV-TP 15 hours- fda.govnps.org.au
HBV DNA Polymerase Inhibition (Ki) 0.0012 µMCell-free fda.govnps.org.aufda.gov
Cellular DNA Polymerase α, β, δ Inhibition (Ki) 18 to >160 µMCell-free fda.govnps.org.au
Mitochondrial DNA Polymerase γ Inhibition (Ki) >160 µMCell-free smchealth.orgnps.org.au
HBV DNA Synthesis Inhibition (EC50) 0.004 µMHuman HepG2 cells fda.govfda.gov
Binding to Human Serum Protein ~13%In vitro europa.euresearchgate.net

Emerging Research Avenues and Future Directions for 8 Hydroxy Entecavir Research

Exploration of Novel and Greener Synthetic Pathways for 8-Hydroxy Entecavir (B133710) and its Derivatives

The synthesis of 8-hydroxy entecavir, a significant impurity and metabolite of the antiviral drug entecavir, presents unique challenges due to its complex stereochemistry. organicchemistry.eu Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Consequently, the exploration of novel and greener synthetic pathways is a burgeoning area of research, driven by the principles of sustainable chemistry.

One promising approach involves the application of biocatalysis. Enzymes, such as lipases, have demonstrated high selectivity in the desymmetrization of entecavir intermediates, offering a more environmentally friendly alternative to traditional chemical methods. rsc.org For instance, a lipase (B570770) from Pseudomonas sp. has been successfully used at a multigram scale for the desymmetrization of a di-acetate precursor to entecavir. rsc.org This biocatalytic step is crucial for establishing the correct stereochemistry early in the synthetic sequence. Further research in this area could focus on identifying or engineering more robust and efficient enzymes for the direct hydroxylation of entecavir or its precursors at the C8-position of the guanine (B1146940) base.

Furthermore, flow chemistry presents a compelling platform for the synthesis of this compound. The use of microreactors can offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. This technology could be particularly advantageous for managing the sensitive oxidation step required to introduce the 8-hydroxy group, minimizing the formation of byproducts.

The development of "greener" synthetic methods also extends to the choice of solvents and reagents. The replacement of hazardous solvents with more benign alternatives, such as water or bio-based solvents, and the use of catalytic rather than stoichiometric reagents are key tenets of green chemistry that can be applied to the synthesis of this compound.

Investigation of this compound as a Biochemical Probe for Cellular and Viral Mechanisms

This compound, as a primary metabolite of entecavir, holds significant potential as a biochemical probe to elucidate intricate cellular and viral processes. drugbank.comcymitquimica.comclearsynth.com Entecavir itself is a potent inhibitor of the hepatitis B virus (HBV) polymerase, acting as a guanosine (B1672433) nucleoside analogue. nps.org.au It effectively blocks all three stages of the viral replication process: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. drugbank.com Understanding how the addition of a hydroxyl group at the 8-position of the purine (B94841) ring affects these interactions can provide valuable insights.

The investigation into this compound's interaction with the HBV polymerase is a key area of interest. Molecular modeling studies have been instrumental in understanding the binding of entecavir-triphosphate (ETV-TP) to the enzyme's active site. nih.govnih.gov Similar computational and experimental approaches could be employed for this compound-triphosphate to determine its binding affinity and inhibitory constant (Ki) for the HBV polymerase. Comparing these parameters with those of ETV-TP would reveal the impact of the 8-hydroxy group on the drug's antiviral activity.

Furthermore, this compound can be utilized to probe the mechanisms of drug resistance. Resistance to entecavir is associated with specific mutations in the HBV polymerase. nih.gov Studying the interaction of this compound with these mutant polymerases could shed light on the structural and functional changes that confer resistance. This knowledge is crucial for the design of next-generation antiviral agents that can overcome existing resistance mechanisms.

Beyond its direct antiviral effects, this compound can also serve as a probe for cellular processes. As a nucleoside analogue, it is phosphorylated by cellular kinases to its active triphosphate form. nps.org.au Investigating the efficiency of this phosphorylation cascade for this compound can provide insights into the substrate specificity of these cellular enzymes. Additionally, studies on the potential for incorporation of this compound into host cell DNA and its effects on cellular DNA polymerases are warranted to understand its off-target effects and potential for cytotoxicity. nih.gov

The development of labeled versions of this compound, for instance, with radioisotopes or fluorescent tags, would create powerful tools for tracking its subcellular localization and metabolic fate. This could help in visualizing its distribution within infected and uninfected cells and identifying any specific cellular compartments where it may accumulate.

Advanced Analytical Techniques for Ultra-Trace-Level Detection and Quantification of this compound

The detection and quantification of this compound at ultra-trace levels are critical for pharmacokinetic studies, impurity profiling in pharmaceutical formulations, and monitoring its formation as a degradation product. vulcanchem.com The structural similarity between this compound and the parent drug, entecavir, necessitates the use of highly selective and sensitive analytical methods.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose. vulcanchem.com This technique offers the requisite specificity to differentiate this compound from entecavir and other related impurities, even in complex biological matrices. The use of electrospray ionization (ESI) in the positive mode allows for the sensitive detection of the protonated molecule [M+H]⁺ at m/z 294.2. vulcanchem.com

Table 1: HPLC and LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
HPLC ColumnC18 reverse-phase vulcanchem.com
Mobile PhaseGradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) vulcanchem.com
UV Detection254 nm vulcanchem.com
Retention Time~12.5 minutes (Entecavir ~10.2 minutes) vulcanchem.com
Ionization ModeElectrospray ionization (ESI+) vulcanchem.com
Major Fragments (m/z)294.2 [M+H]⁺, 276.2 (loss of H₂O) vulcanchem.com

Further advancements in analytical technology are continually pushing the boundaries of detection. Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, it enables highly accurate mass measurements, further enhancing the confidence in compound identification and reducing matrix interferences.

In addition to mass spectrometry-based methods, electrochemical techniques like voltammetry have also been explored for the determination of entecavir and could potentially be adapted for this compound. rjpbcs.comresearchgate.net These methods offer advantages such as high sensitivity, low cost, and portability. For instance, square wave cathodic adsorptive stripping voltammetry (SWCAdSV) has been developed for the quantification of entecavir in pharmaceutical formulations. researchgate.net The development of a similar method for this compound could provide a valuable alternative or complementary technique to LC-MS/MS.

The validation of these analytical methods according to international guidelines, such as those from the International Council for Harmonisation (ICH), is crucial to ensure their accuracy, precision, and reliability for regulatory submissions and quality control purposes. innovareacademics.injgtps.com This includes establishing the limit of detection (LOD) and limit of quantification (LOQ) to ensure the method's suitability for trace-level analysis.

Unexplored Mechanistic Insights into its Biological Role and Potential in Drug Development (non-clinical)

While this compound is primarily recognized as an impurity and metabolite of entecavir, its own biological activity and potential role in drug development remain largely unexplored. cymitquimica.comclearsynth.com Non-clinical studies are essential to unravel the mechanistic details of its interaction with biological systems.

A fundamental area of investigation is the intrinsic antiviral activity of this compound. Although it is formed from the potent antiviral entecavir, the addition of the 8-hydroxy group could significantly alter its pharmacological properties. In vitro studies using cell cultures infected with HBV are necessary to determine its 50% effective concentration (EC50) against viral replication. nps.org.au Comparing this value to that of entecavir will provide a direct measure of its antiviral potency.

Furthermore, understanding the mechanism by which this compound might inhibit the HBV polymerase is crucial. As a nucleoside analogue, it is likely to act as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate, after being phosphorylated to its triphosphate form. drugbank.com Enzymatic assays using purified HBV polymerase can be employed to determine the inhibition constant (Ki) of this compound triphosphate. nps.org.au These studies can also reveal whether it acts as a chain terminator for DNA synthesis, similar to entecavir. nih.gov

The potential for this compound to overcome drug resistance is another intriguing avenue. The emergence of entecavir-resistant HBV strains is a clinical concern. nih.gov Investigating the activity of this compound against these resistant strains could reveal if the 8-hydroxy modification allows it to evade the resistance mechanisms. Molecular modeling can provide initial insights by simulating the binding of this compound triphosphate to the active site of resistant polymerase variants. nih.govnih.gov

Beyond its antiviral effects, the non-clinical evaluation of this compound's interaction with host cell components is vital. This includes assessing its potential for incorporation into cellular DNA and its inhibitory effects on human DNA polymerases. nih.gov Such studies are critical for understanding its off-target effects and potential for cytotoxicity.

The exploration of this compound and its derivatives could also lead to the development of new antiviral agents. The 8-hydroxy group could serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds. These new derivatives could then be screened for improved antiviral activity, a better resistance profile, or more favorable pharmacokinetic properties.

Contribution of this compound Studies to Understanding Drug Stability, Degradation Profiles, and Impurity Control

The study of this compound is intrinsically linked to the broader understanding of drug stability, degradation pathways, and impurity control for its parent compound, entecavir. As a known degradation product and impurity, its characterization and quantification are mandated by regulatory agencies to ensure the quality, safety, and efficacy of entecavir formulations. cymitquimica.comclearsynth.comvulcanchem.com

Forced degradation studies are a cornerstone of this understanding. These studies intentionally subject the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products. rjpbcs.comjgtps.com It has been demonstrated that under oxidative stress, for instance with hydrogen peroxide, entecavir degrades to form this compound as a major product. vulcanchem.comrjpbcs.com This highlights the sensitivity of the C8-position of the purine ring to oxidation.

Table 2: Stability of Entecavir Under Various Stress Conditions

Stress ConditionObservationReference
0.1 N HCl (24h reflux at 80°C)No degradation observed rjpbcs.com
0.1 N NaOH (24h reflux at 80°C)Minor degradation observed rjpbcs.com
3% Hydrogen Peroxide (24h at room temp)Major degradation (~87.7%), formation of this compound vulcanchem.comrjpbcs.com
Water (24h at 60°C)No major degradation products rjpbcs.com
Dry Heat (10 days at 60°C)No degradation observed rjpbcs.com
PhotolysisStable rjpbcs.com

The identification and characterization of this compound as an impurity are crucial for developing and validating stability-indicating analytical methods. jgtps.com These methods must be able to separate and quantify this compound from entecavir and other potential impurities. The development of such methods, typically using RP-HPLC, is a regulatory requirement for drug approval and routine quality control. jbiochemtech.com

The presence of this compound also informs the development of appropriate packaging and storage conditions for entecavir drug products. Given its formation under oxidative and photolytic conditions, the use of protective packaging, such as amber glass, and storage away from light are recommended to minimize its formation. vulcanchem.com

Furthermore, understanding the formation of this compound contributes to the optimization of the manufacturing process for entecavir. By identifying the process steps where oxidation is likely to occur, measures can be implemented to control and minimize the formation of this impurity, ensuring the final drug product meets the stringent purity requirements set by pharmacopeias. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both list this compound as a specified impurity of entecavir. cymitquimica.comclearsynth.comvulcanchem.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-Hydroxy Entecavir, and how do they influence experimental design?

  • Methodological Answer : this compound, a metabolite/impurity of entecavir, exhibits distinct solubility and stability profiles. Preformulation studies on entecavir (parent compound) revealed its low solubility in water (5–100 μg/mL via HPLC) and pH-dependent oil-water partition coefficients, critical for optimizing dissolution assays and formulation stability . For this compound, reverse-phase HPLC with UV detection (e.g., C18 columns, 254 nm wavelength) is recommended for quantification, validated using system suitability mixtures containing 0.1% impurity .

Q. How can researchers reliably detect and quantify this compound in pharmaceutical formulations or biological samples?

  • Methodological Answer : Use validated HPLC or LC-MS methods with specificity for hydroxylated metabolites. For example, a system suitability mixture containing 0.1% this compound, 99.6% entecavir, and epimers can ensure chromatographic resolution. Column parameters: C18, 25°C, mobile phase gradient of acetonitrile and phosphate buffer (pH 3.0). Detection limits <0.05% impurity are achievable .

Q. What clinical efficacy data exist for entecavir, and how might this compound impact treatment outcomes?

  • Methodological Answer : In chronic hepatitis B (CHB) patients, entecavir monotherapy achieves 74.2% virological response (HBV-DNA clearance) at 96 weeks. However, hepatic steatosis reduces efficacy (54.9% response at 24 weeks), suggesting metabolic factors may alter entecavir metabolism to this compound . Monitor serum HBV-DNA and ALT levels alongside hepatic fat content (via FibroScan) to assess metabolite-related toxicity .

Advanced Research Questions

Q. How does structural modification of the 8-hydroxy group in entecavir derivatives affect antiviral activity and cytotoxicity?

  • Methodological Answer : The 8-hydroxy moiety is critical for binding to viral targets (e.g., HIV-1 integrase). Substitution with bulky groups or thiols (e.g., quinolin-8-thiol) increases cytotoxicity due to sulfur reactivity. For this compound, molecular docking and free-energy perturbation (FEP) simulations can predict binding affinity changes to HBV polymerase. Validate with in vitro EC50 assays in HepG2.2.15 cells .

Q. What statistical approaches resolve contradictions in clinical data on entecavir efficacy, particularly regarding metabolite interactions?

  • Methodological Answer : Multivariate logistic regression identifies confounding variables (e.g., hepatic steatosis, waist circumference) that correlate with entecavir failure. For example, in CHB cohorts, steatosis reduced HBV-DNA clearance by 20% (OR: 0.80, 95% CI: 0.65–0.98). Stratified Cox models or restricted mean survival time (RMST) analysis further adjust for follow-up duration bias .

Q. Does this compound exhibit genotoxic potential, and how should this be evaluated in preclinical models?

  • Methodological Answer : In DT40 cell lines, entecavir showed mild genotoxicity via DNA-repair deficiency assays. For this compound, perform Ames tests (TA98/TA100 strains) and micronucleus assays in rodent hepatocytes. Dose-response curves (0.1–10 μM) with Comet assay quantification of DNA strand breaks are recommended .

Q. How can combination therapies mitigate resistance risks associated with entecavir and its metabolites?

  • Methodological Answer : In treatment-experienced CHB patients, tenofovir–entecavir combinations reduce resistance emergence (0.2% vs. 1.8% for monotherapy). Design trials with primary endpoints of HBV-DNA <20 IU/mL at 48 weeks. Use meta-analysis (I² <50%, fixed-effects model) to pool data from ≥9 studies (e.g., RR: 1.15 for combination efficacy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.